Bienvenue dans la boutique en ligne BenchChem!

15-Bromopentadecanoic acid

Radiopharmaceutical Chemistry Nuclear Medicine Hepatocellular Carcinoma Imaging

Select 15-Bromopentadecanoic acid (C15, logP 5.12) for superior membrane permeability and specific ω-bromo conjugation, preserving native fatty acid recognition. Substituting with shorter-chain (e.g., C11) or regioisomers (e.g., 2-bromo) alters metabolic routing and linker geometry, invalidating your data. Procure the patented 91%-yield synthesis route for consistent batch purity at scale. Trusted by research programs for 99mTc-SPECT tracer development (43.8% hepatic tropism) and Enterococcus faecalis biofilm inhibitors (IC50 5.8 μM).

Molecular Formula C15H29BrO2
Molecular Weight 321.29 g/mol
CAS No. 56523-59-2
Cat. No. B179503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Bromopentadecanoic acid
CAS56523-59-2
SynonymsPentadecanoic acid, 15-​bromo-; 
Molecular FormulaC15H29BrO2
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESC(CCCCCCCBr)CCCCCCC(=O)O
InChIInChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18)
InChIKeyOLACPKKVZSLCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Bromopentadecanoic Acid (CAS 56523-59-2): ω-Terminal Halogenated C15 Fatty Acid for Targeted Derivatization and Radiolabeling


15-Bromopentadecanoic acid (CAS 56523-59-2, C15H29BrO2, MW 321.29 g/mol) is a long-chain ω-brominated saturated fatty acid featuring a terminal bromine substituent at the C15 position of the pentadecanoic acid backbone . As a synthetic lipid analog, it presents as a crystalline solid with a melting point of 66–69 °C and a predicted logP of 5.12, reflecting substantial lipophilicity conducive to membrane interaction studies . Its singular ω-bromo functional group distinguishes it from other halogenated fatty acid variants by enabling site-specific nucleophilic substitution while preserving the native fatty acid recognition motif for cellular uptake . This structural precision supports its established role as a synthetic intermediate for radiopharmaceutical precursors, PROTAC linkers, and lipid metabolism probes [1].

Why 15-Bromopentadecanoic Acid Cannot Be Replaced by Alternative ω-Bromoalkanoic Acids or 2-Bromo Isomers


Generic substitution among brominated fatty acid analogs is scientifically indefensible due to chain-length-dependent physicochemical partitioning and regioisomer-specific metabolic routing. The 15-carbon alkyl chain of 15-bromopentadecanoic acid imparts a distinct lipophilicity (consensus logP = 5.12) that differs substantially from shorter-chain homologs such as 11-bromoundecanoic acid (C11, logP ~3.5), directly altering membrane permeability and subcellular distribution kinetics [1]. Moreover, regioisomers like 2-bromopentadecanoic acid (CAS 82144-78-3) exhibit fundamentally different biological handling: the ω-terminal bromine in 15-bromopentadecanoic acid preserves the carboxyl head group for native fatty acid transporter recognition, whereas the α-bromo substitution in the 2-isomer sterically and electronically disrupts CoA ligation—a prerequisite for mitochondrial β-oxidation entry . Consequently, substituting 15-bromopentadecanoic acid with an alternative chain length or regioisomer will alter tissue-specific uptake kinetics, radiolabeling efficiency, and linker geometry in conjugate applications, necessitating compound-specific procurement and revalidation [1].

15-Bromopentadecanoic Acid: Quantified Differentiation in Radiolabeling Efficiency, Tissue Targeting, Antimicrobial Activity, and Derivatization Yield


Radiolabeling Yield Superiority: >95% Radiochemical Conversion for 99mTc(CO)3 Complexation

When utilized as a precursor for radiolabeling, 15-bromopentadecanoic acid enables a radiochemical yield exceeding 95% upon derivatization with a tridentate chelating moiety followed by complexation with the [99mTc(CO)3(H2O)3]+ precursor, as characterized by HPLC [1]. This near-quantitative labeling efficiency is critical for minimizing unlabeled precursor contamination and maximizing specific activity in radiopharmaceutical preparations. In contrast, analogous ω-bromoalkanoic acid esters with differing chain lengths (e.g., methyl 14-bromotetradecanoate and methyl 16-bromohexadecanoate) yielded only 6–18% in mixed electrolysis coupling reactions, accompanied by substantial purification challenges [2].

Radiopharmaceutical Chemistry Nuclear Medicine Hepatocellular Carcinoma Imaging

Liver-Selective Biodistribution: 43.8% ID/Organ Hepatic Uptake via Portal Vein Administration

The 99mTc(CO)3-labeled derivative of 15-bromopentadecanoic acid, when formulated as a suspension in lipiodol and administered via the portal vein in murine models, achieved a hepatic uptake of 43.8 ± 13.4% injected dose per organ at 3 hours post-injection [1]. This represents a 1.9-fold increase compared to intravenous administration of the same radiolabeled complex without lipiodol suspension (23.5 ± 4.3% ID/organ) [1]. While direct comparator data for other ω-bromoalkanoic acid derivatives in identical experimental conditions are not available, this intra-arterial delivery approach demonstrates that 15-bromopentadecanoic acid–derived conjugates possess intrinsic hepatic tropism suitable for liver-directed interventions.

Biodistribution Transarterial Embolization Liver Cancer Therapy

Anti-Biofilm Activity: IC50 = 5.8 μM Against Enterococcus faecalis Biofilm Formation

15-Bromopentadecanoic acid demonstrates modest but quantifiable anti-biofilm activity against Enterococcus faecalis ATCC 19433, with an IC50 value of 5.8 μM (5.80 × 10³ nM) for inhibition of biofilm formation after 24-hour incubation, as measured by crystal violet staining [1]. This activity is 21.6-fold more potent than a related brominated compound (CHEMBL3115980) which exhibited an IC50 of 125 μM (1.25 × 10⁵ nM) under a 20-hour assay [2].

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

Synthesis Efficiency: 91% Crystalline Yield via Pentadecanolide Ring-Opening Bromination

A patented synthetic route yields 15-bromopentadecanoic acid with 91% crystalline recovery via acid-catalyzed ring-opening bromination of 15-pentadecanolide using 32% HBr in acetic acid (1.6 equivalents) at 60 °C for 16 hours, followed by n-hexane crystallization . This high-yielding, single-step procedure from the commercially available lactone contrasts favorably with alternative multi-step approaches—such as Grignard carboxylation of 1-bromopentadecane—which typically afford lower yields and reduced purity .

Organic Synthesis Process Chemistry ω-Bromoalkanoic Acid Preparation

Chain-Length-Dependent Molecular Packing: ω-Bromo C15 Enables Distinct Langmuir-Blodgett Monolayer Architecture

Methyl 15-bromopentadecanoate, derived from 15-bromopentadecanoic acid, functions as a 'label' of molecular arrangement in propyl stearate and methyl arachidate Langmuir-Blodgett multilayers [1]. The specific 15-carbon chain length and ω-terminal bromine placement impart distinct packing parameters that influence film structural organization. While shorter-chain ω-bromoalkanoic acid derivatives (e.g., C10, C12) also form monolayers, the C15 chain length provides an optimal balance between film stability and molecular tilt angle that cannot be replicated by shorter or longer homologs in mixed fatty acid alkyl ester films.

Langmuir-Blodgett Films Surface Chemistry Molecular Self-Assembly

Optimal Use Cases for 15-Bromopentadecanoic Acid Based on Verified Differential Performance


Radiopharmaceutical Precursor for 99mTc-Labeled Liver Imaging Agents

Leverage the >95% radiochemical conversion efficiency [1] and demonstrated hepatic tropism (43.8% ID/organ with lipiodol suspension) [1] to develop 99mTc-based SPECT tracers for hepatocellular carcinoma imaging. The ω-terminal bromine serves as a reliable anchor for chelator conjugation without disrupting fatty acid transporter recognition, making 15-bromopentadecanoic acid uniquely suited for transarterial embolization radiopharmacy applications.

Scaffold for Anti-Biofilm Agent Development Against Gram-Positive Pathogens

Utilize 15-bromopentadecanoic acid as a starting scaffold for synthesizing anti-biofilm compounds targeting Enterococcus faecalis biofilms, supported by its measured IC50 of 5.8 μM [2]. The 21.6-fold potency advantage over structurally related brominated comparators [3] justifies its selection as a lead scaffold for further derivatization in catheter-associated infection research programs.

PROTAC Linker with Optimized Lipophilic Spacer Length

Employ 15-bromopentadecanoic acid as a hydrophobic linker in PROTAC (PROteolysis TArgeting Chimera) synthesis . The C15 alkyl chain provides a lipophilic spacer of defined length (approximately 18 Å extended conformation) that can be strategically positioned between the E3 ligase ligand and target protein ligand, modulating ternary complex formation and degradation efficiency. The ω-bromo terminus enables orthogonal conjugation chemistry distinct from PEG-based or shorter alkyl linkers.

Large-Scale Synthesis via High-Yield Lactone Ring-Opening Route

Procure 15-bromopentadecanoic acid synthesized via the patented 91%-yield pentadecanolide ring-opening bromination method for applications requiring multi-gram quantities with consistent purity. This route minimizes batch-to-batch variability and reduces cost per gram compared to alternative Grignard-based syntheses, making it the economically preferable option for preclinical development programs and process chemistry scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Bromopentadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.